trans-3-Hydroxycyclopentanecarbonitrile
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Overview
Description
“trans-3-Hydroxycyclopentanecarbonitrile” is a chemical compound with the molecular formula C6H9NO . Its molecular weight is 111.14 . It is used for research purposes .
Physical And Chemical Properties Analysis
“trans-3-Hydroxycyclopentanecarbonitrile” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at a temperature of 2-8°C .Scientific Research Applications
Studies in Phosphorus-Nitrogen Compounds
Research into phosphorus-nitrogen compounds showed that hexachlorocyclotriphosphazatriene reacted with N/O-donor-type N-alkyl or aryl-o-hydroxybenzylamines to produce mono-, di-, and tri-spirocyclic phosphazenes. These compounds have demonstrated strong antibacterial activity against gram-positive and gram-negative bacteria and significant antifungal activity against yeast strains. They have also shown strong affinity and activity in DNA binding and interaction, suggesting potential applications in medicinal chemistry and biotechnology (Işıklan et al., 2010).
Cyclization to cis- and trans-Abietanes
A study on cyclic hydroxy nitriles revealed that these compounds could be synthesized through sequential 1,2-1,4-Grignard addition-methylations. The research highlighted fundamental stereoselectivity trends in cationic cyclizations to cis- and trans-abietanes, demonstrating the influence of ZrCl4 in promoting these cyclizations. This insight into the stereoselective synthesis process holds significant potential for the field of synthetic organic chemistry (Fleming et al., 2008).
Antioxidant Activity of Stilbenes
A study on stilbenes, particularly trans-Resveratrol (t-RES) and its analogues, showed that these compounds had potent antioxidant effects on leukemic cell lines. The presence of ortho-dihydroxy structures in the compounds was found to enhance the protective effect against DNA damage caused by radicals. These findings suggest potential applications of these compounds in therapeutic treatments for leukemia or as general antioxidants (Ovesná et al., 2006).
Intramolecular Cycloaddition of Nitrile Oxides
Research demonstrated that trans-1,3-Divinylcyclopentanes could undergo an intramolecular nitrile oxide cycloaddition process to yield tricyclic isoxazoline precursors. This reaction pathway is crucial for synthesizing complex organic molecules and could have wide-ranging applications in medicinal chemistry and drug development (Chapelon et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(1R,3R)-3-hydroxycyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYFMEDJHNTXQX-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Hydroxycyclopentanecarbonitrile |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.